molecular formula C24H21FN2O4 B2648747 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole CAS No. 379252-67-2

2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole

Cat. No. B2648747
CAS RN: 379252-67-2
M. Wt: 420.44
InChI Key: MCNTXLIIHMKKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole, also known as FUB-APINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2013 and has been used in scientific research to investigate the mechanism of action and physiological effects of synthetic cannabinoids.

Scientific Research Applications

Synthesis and Chemical Properties

The study of indole derivatives, including compounds with structures similar to 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole, focuses on their synthesis and applications in medicinal chemistry and material science. The synthesis techniques involve catalyzed reactions that allow for the efficient production of these compounds. For instance, Ragaini et al. (2009) describe a palladium/phenanthroline-catalyzed reaction that facilitates the creation of indole skeletons similar to that of Fluvastatin, highlighting a one-step synthesis method for pharmaceutically active compounds (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009). This approach demonstrates the potential for creating complex molecules with significant pharmaceutical applications.

Chemical Reactions and Modifications

Chemical reactions involving 4,6-dimethoxyindoles, akin to the 2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole, have been explored for nitration and oxidative dimerization. Keawin et al. (2005) investigated how these compounds react with nitric acid, leading to nitration and dimerization depending on the presence of electron-withdrawing groups, offering insights into chemical modifications that enhance their utility in various applications (Keawin, Rajviroongit, & Black, 2005).

Structural Analysis and Applications

The structural analysis and potential applications of novel indole derivatives have garnered interest due to their diverse properties. Tariq et al. (2020) synthesized and characterized several indole-based derivatives, revealing their suitability for non-linear optical (NLO) applications through a combination of experimental and computational studies. This research demonstrates the versatility of indole compounds in high-tech applications, including optics and electronics (Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020).

Fluorescence and Optical Properties

The development of new classes of fluorophores based on indole structures has significant implications for biomedical applications. Park et al. (2015) reported on the synthesis of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization, highlighting their unique optical properties suitable for fluorescent probes in aqueous systems. This advancement points to the potential of indole derivatives in enhancing imaging techniques and diagnostics (Park, Kwon, Lee, & Kim, 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O4/c1-30-21-12-9-16(13-22(21)31-2)24-23(18-5-3-4-6-20(18)26-24)19(14-27(28)29)15-7-10-17(25)11-8-15/h3-13,19,26H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNTXLIIHMKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-2-nitroethyl]-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.